N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide
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Description
“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also includes an isonicotinamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Without specific information, it’s difficult to predict the exact reactions .Scientific Research Applications
Anti-Inflammatory Activity
Thiophene derivatives, including our compound of interest, have demonstrated anti-inflammatory effects. These molecules can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, asthma, and autoimmune diseases .
Anti-Cancer Potential
Research suggests that thiophene-containing compounds exhibit anti-cancer properties. They may interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Investigating the specific mechanisms of action for our compound could provide valuable insights .
Anti-Anxiety and Anti-Psychotic Effects
Thiophene-based molecules have been explored as potential anxiolytics and antipsychotics. Understanding how our compound interacts with neurotransmitter systems could contribute to the development of novel treatments for anxiety disorders and schizophrenia .
Antioxidant Properties
Thiophenes possess antioxidant activity, which helps protect cells from oxidative stress. Investigating the antioxidant potential of our compound may have implications for preventing age-related diseases and promoting overall health .
Kinase Inhibition
Certain thiophene derivatives exhibit kinase inhibitory activity. Kinases play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Our compound’s kinase inhibitory profile warrants further exploration .
Estrogen Receptor Modulation
Thiophene-containing compounds have been investigated as estrogen receptor modulators. Understanding their interactions with estrogen receptors could lead to the development of hormone-related therapies .
properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(13-1-5-16-6-2-13)17-14-3-7-18(10-14)9-12-4-8-20-11-12/h1-2,4-6,8,11,14H,3,7,9-10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKKNOLJQUPLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)isonicotinamide |
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